molecular formula C10H8Cl2N2O2 B1369445 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide CAS No. 846023-24-3

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide

Cat. No.: B1369445
CAS No.: 846023-24-3
M. Wt: 259.09 g/mol
InChI Key: RPWHAQJEZWBZGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide typically involves the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid. This reaction is carried out in the presence of a dehydrating agent such as 1,3-diisopropylcarbodiimide in a solvent like tetrahydrofuran under nitrogen atmosphere . The mixture is heated to reflux to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like cyano and chloro enhances its reactivity, allowing it to form stable complexes with biological molecules. This can lead to the modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dichlorophenyl)acetamide
  • 2-Cyano-N-(2,4-dichloro-5-methylphenyl)acetamide
  • 2-Cyano-N-(2,4-dichloro-5-ethoxyphenyl)acetamide

Uniqueness

2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is unique due to the presence of the methoxy group at the 5-position of the phenyl ring. This methoxy group can influence the compound’s reactivity and interactions with other molecules, potentially leading to different biological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-16-9-5-8(6(11)4-7(9)12)14-10(15)2-3-13/h4-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHAQJEZWBZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582702
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
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Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846023-24-3
Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
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Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
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Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
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Record name 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
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Record name 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,4-Dichloro-5-methoxyaniline (5.00 g, 26 mmol) and cyanoacetic acid (2.28 g, 26.8 mmol) were mixed in 50 mL of tetrahydrofuran until a solution formed. This solution was heated to reflux and 1,3-diisopropylcarbodiimide (4.2 mL, 26.8 mmol) was added dropwise. After 30 minutes the mixture was cooled to ˜15° C. in an ice-bath. The solid was collected by filtration and washed with tetrahydrofuran. The filtrate was slowly poured into water and stirred for 30 minutes. The white solid was collected by filtration, washed with water, and was then dissolved in 500 mL of ethyl acetate. The solution was dried over sodium sulfate and concentrated in vacuo to give 5.9 g (88%) of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide as a white solid, mp 180-181° C.; 1H NMR (400 MHz, DMSO-d6) δ 3.84 (s, 3H), 4.02 (s, 2H), 7.58 (s, 1 H), 7.66 (s, 1 H), 10.00 (s, 1 H); MS (ES) m/z257.0, 259.0 (M−H)−
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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